Tramiprosate
Descripción general
Descripción
Tramiprosate, also known as Homotaurine or 3-APS, is a natural sulfonic acid found in seaweed . It is analogous to taurine, but with an extra carbon in its chain . It has GABAergic activity, apparently by mimicking GABA, which it resembles .
Molecular Structure Analysis
Tramiprosate is related to the neurotransmitter γ-amino butyric acid (GABA) structure, and it acts as a functional agonist .Chemical Reactions Analysis
Tramiprosate has been found to inhibit β-amyloid oligomer formation by a multi-ligand enveloping mechanism of action that stabilizes Aβ42 monomers, resulting in the inhibition of formation of oligomers and subsequent aggregation .Physical And Chemical Properties Analysis
Tramiprosate has a molecular formula of C3H9NO3S and a molecular weight of 139.17 . It is a small, orally-administered compound .Aplicaciones Científicas De Investigación
Alzheimer's Disease and APOE4 Gene
- Tramiprosate, an oral amyloid anti-aggregation agent, was studied in patients with Mild to Moderate Alzheimer's Disease. Notably, its highest efficacy was observed in patients homozygous for the APOE4 allele, suggesting a gene-dose effect. In these patients, tramiprosate showed significant effects on cognitive assessment scales at a high dose, indicating a potential genotype-specific benefit (Abushakra et al., 2016).
Anti-Aggregation Mechanism in Alzheimer’s Disease
- Tramiprosate's mechanism of action involves inhibiting the aggregation of amyloid beta (Aβ) oligomers. This small molecule demonstrated an ability to stabilize Aβ42 monomers, preventing their aggregation into oligomers. This mechanism was linked to the observed clinical outcomes, particularly in Alzheimer’s Disease patients who are homozygous for the APOE4 allele (Kočiš et al., 2017).
Neuroprotection in Ischemic Stroke
- Research on tramiprosate has also extended to its neuroprotective effects in the context of ischemic stroke. It was found to reduce infarct volume and improve neurological function in rat models. This effect was attributed to tramiprosate’s interaction with the NMDA receptor and its ability to disrupt the interaction between PSD95 and nNOS, indicating its potential in stroke treatment (Wu et al., 2014).
Clinical Pharmacokinetics in Alzheimer’s Treatment
- The pharmacokinetics and safety of ALZ-801, a prodrug of tramiprosate, were studied in the context of Alzheimer’s disease. ALZ-801 was developed to retain the efficacy of tramiprosate while improving its oral pharmacokinetic variability and gastrointestinal tolerability. This study highlighted the potential of ALZ-801 in Alzheimer’s disease treatment (Hey et al., 2017).
Effects on Cognitive Domains in Alzheimer’s Disease
- Tramiprosate was studied for its effects on specific cognitive domains in Alzheimer’s disease. It showed potential benefits on memory, language, and praxis skills in patients with mild to moderate Alzheimer’s disease, suggesting its usefulness in targeted cognitive domains (Saumier et al., 2009).
Potential in Disease Modification
- Another study focused on the disease-modifying potential of tramiprosate in patients with mild Alzheimer’s disease who were APOE4/4 homozygotes. The study suggested that tramiprosate might stabilize cognitive performance, supporting its role in disease modification (Abushakra et al., 2017).
Amyloid Aggregation Inhibition
- Tramiprosate's ability to maintain amyloid beta (Aβ) in a non-fibrillar form and reduce Aβ-induced cell death was highlighted. This function suggests its utility in reducing amyloid deposition, a key factor in Alzheimer’s pathology (Gervais et al., 2007).
Hemorrhagic Stroke Treatment
- A phase 2 study focused on tramiprosate's safety and tolerability in patients with cerebral amyloid angiopathy, a condition that increases the risk of hemorrhagic stroke. The study supported the idea of tramiprosate as a potential treatment in this context (Greenberg et al., 2006).
Safety And Hazards
Direcciones Futuras
Tramiprosate has shown positive effects in preclinical and clinical studies, particularly in reducing amyloid aggregation and improving cognition . Future studies with Tramiprosate should be directed toward entities such as primary age-related tauopathy (PART) and limbic-predominant age-related TDP-43 encephalopathy (LATE) .
Propiedades
IUPAC Name |
3-aminopropane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKZJIOFVMKAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190352 | |
Record name | Tramiprosate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tramiprosate | |
CAS RN |
3687-18-1 | |
Record name | 3-Aminopropanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3687-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramiprosate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramiprosate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06527 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Homotaurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tramiprosate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopropane-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMIPROSATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8EAX0G53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.